3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a pyranopyrazole core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of key starting materials, such as 3-nitrobenzaldehyde, phenylhydrazine, and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 3-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with ethyl acetoacetate under basic conditions to form the pyranopyrazole core.
Final Product: The final step involves the purification of the product through recrystallization or chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in acidic or basic medium.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), chlorinating agents (chlorine gas or sulfuryl chloride).
Major Products
Reduction: 3-(3-aminophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one.
Oxidation: 3-(3-nitrosophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Medicine
In medicine, derivatives of this compound have shown promise in preclinical studies as potential therapeutic agents. Their ability to modulate biological pathways and target specific enzymes makes them attractive candidates for further development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and enhanced mechanical strength. Its versatility in chemical reactions also makes it valuable in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyranopyrazole core can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one: Similar structure but with a different position of the nitro group.
3-(3-nitrophenyl)-4-methyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one: Similar structure but with a methyl group instead of a phenyl group.
3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-5(1H)-one: Similar structure but with a different position of the oxygen atom in the pyran ring.
Uniqueness
The uniqueness of 3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one lies in its specific substitution pattern and the presence of both nitro and phenyl groups. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H13N3O4 |
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Molecular Weight |
335.3 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-4-phenyl-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C18H13N3O4/c22-15-10-14(11-5-2-1-3-6-11)16-17(19-20-18(16)25-15)12-7-4-8-13(9-12)21(23)24/h1-9,14H,10H2,(H,19,20) |
InChI Key |
LCRWOYPECSHXON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NN=C2OC1=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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